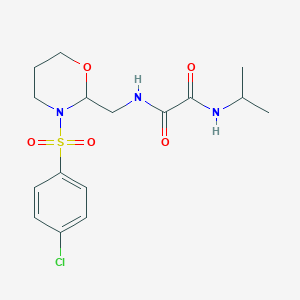
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,3-oxazinan-2-yl ring, a sulfonyl group attached to a 4-chlorophenyl ring, and an isopropyl group attached to an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions .Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the 1,3-oxazinan-2-yl ring. The sulfonyl group and the 4-chlorophenyl ring could potentially participate in π-stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity .Scientific Research Applications
Chemical Synthesis and Reactivity
One area of research focuses on the chemical reactivity and synthesis of sulfonyl compounds. Tornus et al. (1995) explored reactions of N-sulfonylalkylamines, leading to the formation of various heterocycles, highlighting the reactivity of sulfonyl groups in generating novel compounds (Tornus, Schaumann, Mayer, & Adiwidjaja, 1995). Similarly, Alizadeh, Zohreh, and Zhu (2008) presented an effective route to synthesize functionalized sulfonamide derivatives from arylsulfonyl isocyanates and diketene, showcasing the versatility of sulfonyl compounds in organic synthesis (Alizadeh, Zohreh, & Zhu, 2008).
Biological Activities
Research into the biological activities of sulfonyl-containing compounds is another significant area. For instance, compounds with a sulfonyl moiety have been explored for their potential anti-tubercular activity. Dighe et al. (2012) synthesized a series of compounds to evaluate their effectiveness against Mycobacterium tuberculosis, indicating the role of sulfonyl groups in medicinal chemistry (Dighe, Mahajan, Maste, & Bhat, 2012). Additionally, Yılmaz et al. (2015) synthesized indapamide derivatives, finding that certain compounds exhibited pro-apoptotic activity against melanoma cell lines, further demonstrating the potential of sulfonyl compounds in cancer research (Yılmaz et al., 2015).
Molecular Interaction and Tautomerism
Research has also delved into the molecular interactions and structural aspects of sulfonyl compounds. Branowska et al. (2022) studied 1,2,4-triazine-containing sulfonamide derivatives, examining their sulfonamide-sulfonimide tautomerism and revealing insights into their molecular structure and interactions (Branowska et al., 2022).
Future Directions
Mechanism of Action
- NR1D1 is a transcription factor involved in regulating circadian rhythms, metabolism, and other physiological processes .
- This interaction leads to transcriptional repression of specific genes, influencing metabolic pathways and cellular responses .
- SR-01000142079 affects various pathways:
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMYXHSLCLMYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


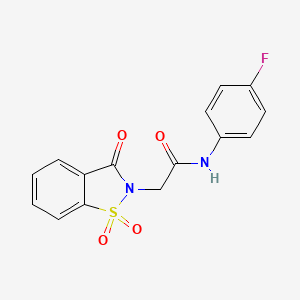
![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

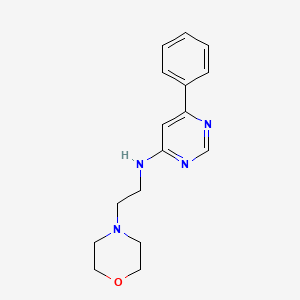
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2574825.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)
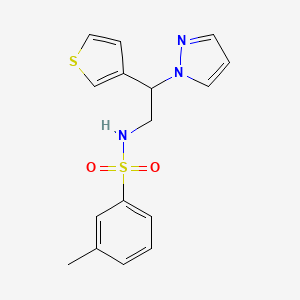

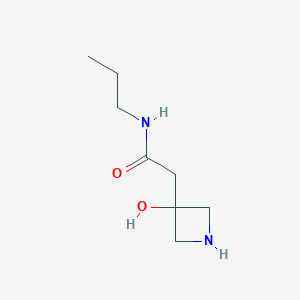
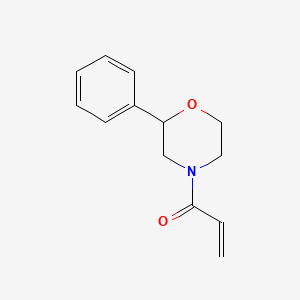
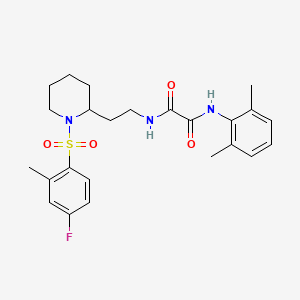
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide](/img/structure/B2574837.png)
![N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide](/img/structure/B2574838.png)